Quaternary 4-Carbon vs. 4-Monosubstituted Analogs – Fraction sp³ Character
The target compound contains a quaternary sp³ carbon at position 4 (C4), whereas the closest generic 2-oxazolines—2-phenyl-4,5-dihydrooxazole and 2-(pyridin-2-yl)-4,5-dihydrooxazole—possess a secondary C4 centre (CH₂) . The fraction sp³ (Fsp³) is 0.20 for the target vs. 0.11 for the unsubstituted analogs, representing an 82% increase in saturated carbon fraction . This higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and superior clinical developability in fragment-based and HTS campaigns [1].
| Evidence Dimension | Fraction sp³ (Fsp³) – measure of molecular saturation |
|---|---|
| Target Compound Data | Fsp³ = 0.20 (3 sp³ carbons / 15 total carbons) |
| Comparator Or Baseline | 2-Phenyl-4,5-dihydrooxazole: Fsp³ = 0.11 (1 sp³ / 9 carbons); 2-(Pyridin-2-yl)-4,5-dihydrooxazole: Fsp³ = 0.13 (1 sp³ / 8 carbons) |
| Quantified Difference | ΔFsp³ ≈ +0.09 to +0.07 (82% to 54% relative increase) |
| Conditions | Calculated from molecular formula (C₁₅H₁₄N₂O vs. C₉H₉NO and C₈H₈N₂O) per Lovering et al. (2009) methodology. |
Why This Matters
Higher Fsp³ is a validated predictor of superior solubility and reduced attrition in drug discovery, directly influencing procurement for lead-optimisation libraries.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
